

# Maraviroc: A Technical Guide to its Chemical Structure and Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Maraviroc**, marketed under the trade names Selzentry® and Celsentri®, is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection.[1] It belongs to a class of drugs known as chemokine receptor antagonists, specifically targeting the C-C chemokine receptor type 5 (CCR5).[1][2] This technical guide provides an in-depth overview of the chemical structure and key physicochemical properties of **Maraviroc**, along with its mechanism of action.

#### **Chemical Structure**

**Maraviroc** is a complex small molecule with the systematic IUPAC name 4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl}cyclohexanecarboxamide.[1][3]

Table 1: Chemical Identifiers for Maraviroc



Identifier	Value
IUPAC Name	4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl}cyclohexanecarboxamide
SMILES	CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC =CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Molecular Formula	C29H41F2N5O
Molecular Weight	513.67 g/mol
CAS Number	376348-65-1

## **Physicochemical Properties**

The physicochemical properties of **Maraviroc** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its therapeutic efficacy and safety.

Table 2: Physicochemical Properties of Maraviroc

Property	Value
Melting Point	197-198 °C
рКа	7.3
Solubility	Soluble in DMSO (up to 75 mM) and ethanol (up to 100 mM). Sparingly soluble in aqueous buffers.
XLogP	6.82
Protein Binding	Approximately 76%
Bioavailability	23%
Appearance	White to off-white solid



# **Experimental Protocols Melting Point Determination**

The melting point of **Maraviroc** is determined using the capillary melting point method. A small, tightly packed sample of the crystalline solid is placed in a thin-walled capillary tube. The tube is then heated in a calibrated melting point apparatus at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For **Maraviroc**, a heating rate of 1°C per minute is typically employed, with the apparatus being pre-heated to a temperature about 5°C below the expected melting point.

## **Solubility Determination**

The solubility of **Maraviroc** in various solvents is determined by adding an excess amount of the compound to a known volume of the solvent. The resulting suspension is agitated at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. After this period, the undissolved solid is removed by centrifugation or filtration. The concentration of **Maraviroc** in the clear supernatant is then quantified using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

#### pKa Determination

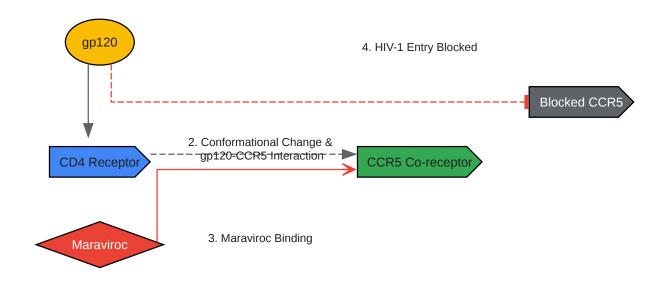
The pKa of **Maraviroc** can be determined by potentiometric titration. A solution of **Maraviroc** in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is then calculated from the titration curve, typically as the pH at which half of the compound is ionized.

### **Mechanism of Action**

**Maraviroc** is a selective and reversible antagonist of the CCR5 co-receptor. The entry of HIV-1 into host T-cells is a multi-step process that begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4. **Maraviroc** specifically binds to a hydrophobic pocket within the transmembrane



helices of the CCR5 receptor. This binding event allosterically inhibits the interaction between gp120 and CCR5, thereby preventing the fusion of the viral and cellular membranes and blocking the entry of CCR5-tropic HIV-1 into the host cell.



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Caption: Maraviroc's mechanism of action in preventing HIV-1 entry into host cells.

#### **Conclusion**

This technical guide has provided a comprehensive overview of the chemical structure and physicochemical properties of **Maraviroc**. The detailed information on its molecular characteristics, solubility, and other key parameters is essential for researchers and professionals involved in the development and optimization of antiretroviral therapies. Understanding the precise mechanism by which **Maraviroc** inhibits HIV-1 entry at the molecular level continues to be a critical area of study for the design of new and more effective therapeutic agents.

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